molecular formula C23H19NO6S B2443818 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883966-11-8

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B2443818
CAS No.: 883966-11-8
M. Wt: 437.47
InChI Key: WEYPNDDXQOVSTE-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiochromen ring, a furan ring, and multiple methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: The compound’s potential pharmacological properties can be explored for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The trimethoxyphenyl group in N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has been shown to influence cell function in various ways. Its effects on cell signaling pathways, gene expression, and cellular metabolism are particularly noteworthy. For example, TMP-bearing compounds have demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable thiol and a chromen derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiochromen derivative with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Alkylated derivatives and other substituted products.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]benzoic acid
  • **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]thiophene-2-carboxamide
  • **N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]pyridine-2-carboxamide

Uniqueness

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-thiochromen-2-yl]furan-2-carboxamide is unique due to the presence of both the thiochromen and furan rings, as well as the multiple methoxy groups. These structural features contribute to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6S/c1-27-16-11-13(12-17(28-2)21(16)29-3)19-20(25)14-7-4-5-9-18(14)31-23(19)24-22(26)15-8-6-10-30-15/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYPNDDXQOVSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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